molecular formula C18H28BrNO2 B12793550 (4bS,8aR,9S)-3-methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide hydrate

(4bS,8aR,9S)-3-methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide hydrate

Cat. No.: B12793550
M. Wt: 370.3 g/mol
InChI Key: STTADZBLEUMJRG-GWRZQJEISA-N
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Description

Dextromethorphan hydrobromide monohydrate is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is structurally similar to levorphanol, codeine, and morphine, but it has minimal interaction with opioid receptors. This compound is widely used in over-the-counter medications to treat dry coughs and is also known for its potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextromethorphan hydrobromide monohydrate can be synthesized through several chemical processes. One common method involves the reaction of dextromethorphan with hydrobromic acid in the presence of water to form the monohydrate salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of dextromethorphan hydrobromide monohydrate involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Dextromethorphan hydrobromide monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include dextrorphan, a major metabolite of dextromethorphan, and other derivatives that contribute to its pharmacological effects .

Mechanism of Action

Dextromethorphan hydrobromide monohydrate acts as a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions contribute to its cough suppressant effects and its potential use in treating neurological conditions. The exact mechanism by which these receptor interactions translate to clinical effects is not fully understood .

Comparison with Similar Compounds

Uniqueness: Dextromethorphan hydrobromide monohydrate is unique in its minimal interaction with opioid receptors, making it a safer alternative for cough suppression with a lower risk of addiction compared to other opioids. Its action on NMDA and sigma-1 receptors also provides additional therapeutic potential in neurological disorders .

Properties

Molecular Formula

C18H28BrNO2

Molecular Weight

370.3 g/mol

IUPAC Name

(1S,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17-,18-;;/m0../s1

InChI Key

STTADZBLEUMJRG-GWRZQJEISA-N

Isomeric SMILES

CN1CC[C@@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Origin of Product

United States

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